2-(2-(4-(Dimethylamino)benzylidene)hydrazino)-N-(3-methoxyphenyl)-2-oxoacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

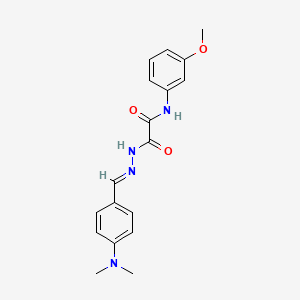

2-(2-(4-(Dimethylamino)benzyliden)hydrazino)-N-(3-Methoxyphenyl)-2-oxoacetamid ist eine komplexe organische Verbindung mit potenziellen Anwendungen in verschiedenen Bereichen der wissenschaftlichen Forschung. Diese Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die eine Dimethylaminogruppe, eine Benzylidengruppe, eine Hydrazinogruppe und eine Methoxyphenylgruppe umfasst.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-(2-(4-(Dimethylamino)benzyliden)hydrazino)-N-(3-Methoxyphenyl)-2-oxoacetamid umfasst typischerweise mehrere Schritte, beginnend mit der Herstellung von Zwischenverbindungen. Ein häufiges Verfahren beinhaltet die Kondensation von 4-(Dimethylamino)benzaldehyd mit Hydrazinhydrat zur Bildung des Hydrazon-Zwischenprodukts. Dieses Zwischenprodukt wird dann unter kontrollierten Bedingungen mit 3-Methoxyphenylisocyanat umgesetzt, um das Endprodukt zu erhalten.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, jedoch in größerem Maßstab, beinhalten. Die Reaktionsbedingungen, wie Temperatur, Druck und Lösungsmittelwahl, werden optimiert, um eine hohe Ausbeute und Reinheit zu gewährleisten. Fortschrittliche Techniken wie kontinuierliche Durchflussreaktoren und automatisierte Synthese können eingesetzt werden, um die Effizienz und Skalierbarkeit zu verbessern.

Analyse Chemischer Reaktionen

Arten von Reaktionen

2-(2-(4-(Dimethylamino)benzyliden)hydrazino)-N-(3-Methoxyphenyl)-2-oxoacetamid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.

Substitution: Die Verbindung kann an nukleophilen Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch Nukleophile ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid, Kaliumpermanganat; typischerweise in wässrigen oder organischen Lösungsmitteln durchgeführt.

Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid; Reaktionen werden oft in wasserfreien Lösungsmitteln wie Tetrahydrofuran (THF) durchgeführt.

Substitution: Nukleophile wie Amine, Thiole oder Halogenide; Reaktionen können Katalysatoren oder bestimmte pH-Bedingungen erfordern.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten Reagenzien und Bedingungen ab. So kann die Oxidation zu entsprechenden Oxiden oder hydroxylierten Derivaten führen, während die Reduktion zu Aminen oder Alkoholen führen kann.

Wissenschaftliche Forschungsanwendungen

2-(2-(4-(Dimethylamino)benzyliden)hydrazino)-N-(3-Methoxyphenyl)-2-oxoacetamid hat vielfältige Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Reagenz in der organischen Synthese und als Baustein für komplexere Moleküle verwendet.

Biologie: Wird wegen seiner möglichen biologischen Aktivitäten, einschließlich antimikrobieller und krebshemmender Eigenschaften, untersucht.

Medizin: Wird wegen seines therapeutischen Potenzials in der Arzneimittelentwicklung untersucht, insbesondere bei der gezielten Ansteuerung bestimmter Enzyme oder Rezeptoren.

Industrie: Wird bei der Entwicklung von Spezialchemikalien und Materialien mit einzigartigen Eigenschaften eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von 2-(2-(4-(Dimethylamino)benzyliden)hydrazino)-N-(3-Methoxyphenyl)-2-oxoacetamid umfasst die Interaktion mit molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Verbindung kann bestimmte Pfade hemmen oder aktivieren und so zu den gewünschten biologischen Wirkungen führen. Detaillierte Studien zu seiner Bindungsaffinität, molekularem Docking und Pfadeanalyse sind unerlässlich, um seinen genauen Mechanismus zu verstehen.

Wirkmechanismus

The mechanism of action of 2-(2-(4-(Dimethylamino)benzylidene)hydrazino)-N-(3-methoxyphenyl)-2-oxoacetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to desired biological effects. Detailed studies on its binding affinity, molecular docking, and pathway analysis are essential to understand its precise mechanism.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

3-Methoxyphenylisocyanat: Wird als Reagenz in der organischen Synthese mit ähnlichen funktionellen Gruppen verwendet.

1-(Dimethylamino)-3-[2-(3-methoxyphenethyl)phenoxy]-2-propanolhydrochlorid: Eine weitere Verbindung mit einer Dimethylaminogruppe und einer Methoxyphenylgruppe.

Einzigartigkeit

2-(2-(4-(Dimethylamino)benzyliden)hydrazino)-N-(3-Methoxyphenyl)-2-oxoacetamid ist einzigartig aufgrund seiner spezifischen Kombination von funktionellen Gruppen, die ihm besondere chemische und biologische Eigenschaften verleihen.

Biologische Aktivität

The compound 2-(2-(4-(dimethylamino)benzylidene)hydrazino)-N-(3-methoxyphenyl)-2-oxoacetamide is a synthetic derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article focuses on its biological properties, including antimicrobial, anticancer, and neuroprotective effects, supported by various studies and data.

Chemical Structure and Properties

The compound features a hydrazine moiety linked to a dimethylamino-benzylidene group and a methoxyphenyl group, which may contribute to its biological activities. The structural formula can be represented as follows:

Antimicrobial Activity

Studies have shown that derivatives of hydrazones exhibit significant antimicrobial properties. For instance, a related compound demonstrated notable antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were evaluated, revealing effective concentrations ranging from 15 to 30 µg/mL depending on the strain tested .

| Compound | Target Microorganism | MIC (µg/mL) |

|---|---|---|

| 2-(2-(4-Dimethylamino)benzylidene)hydrazino-N-(3-methoxyphenyl)-2-oxoacetamide | S. aureus | 20 |

| E. coli | 25 | |

| Candida albicans | 30 |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Research indicates that it exhibits cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer). The mechanism of action appears to involve apoptosis induction through the activation of caspase pathways .

- Case Study : In vitro studies showed that treatment with the compound at concentrations of 10-50 µM resulted in significant cell death in A549 cells after 48 hours. Flow cytometry analysis revealed an increase in the sub-G1 phase population, indicative of apoptosis.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | 25 | Apoptosis via caspase activation |

| HeLa | 30 | Induction of oxidative stress |

Neuroprotective Effects

Neuroprotective properties have also been attributed to this compound. It was tested in models of neurotoxicity induced by glutamate, showing a protective effect against neuronal cell death. The compound's ability to inhibit oxidative stress markers suggests a potential therapeutic role in neurodegenerative diseases .

- Experimental Findings : In a rat model of neurotoxicity, administration of the compound significantly reduced levels of malondialdehyde (MDA), a marker for oxidative stress, while increasing superoxide dismutase (SOD) activity.

Eigenschaften

CAS-Nummer |

357412-75-0 |

|---|---|

Molekularformel |

C18H20N4O3 |

Molekulargewicht |

340.4 g/mol |

IUPAC-Name |

N'-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-N-(3-methoxyphenyl)oxamide |

InChI |

InChI=1S/C18H20N4O3/c1-22(2)15-9-7-13(8-10-15)12-19-21-18(24)17(23)20-14-5-4-6-16(11-14)25-3/h4-12H,1-3H3,(H,20,23)(H,21,24)/b19-12+ |

InChI-Schlüssel |

QUYGNLUECKYNPW-XDHOZWIPSA-N |

Isomerische SMILES |

CN(C)C1=CC=C(C=C1)/C=N/NC(=O)C(=O)NC2=CC(=CC=C2)OC |

Kanonische SMILES |

CN(C)C1=CC=C(C=C1)C=NNC(=O)C(=O)NC2=CC(=CC=C2)OC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.